Cas no 1868236-87-6 (Butanamide, 2-cyano-N-[(1S)-1-phenylethyl]-)
![Butanamide, 2-cyano-N-[(1S)-1-phenylethyl]- structure](https://ja.kuujia.com/scimg/cas/1868236-87-6x500.png)
Butanamide, 2-cyano-N-[(1S)-1-phenylethyl]- 化学的及び物理的性質
名前と識別子
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- Butanamide, 2-cyano-N-[(1S)-1-phenylethyl]-
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- インチ: 1S/C13H16N2O/c1-3-11(9-14)13(16)15-10(2)12-7-5-4-6-8-12/h4-8,10-11H,3H2,1-2H3,(H,15,16)/t10-,11?/m0/s1
- InChIKey: UNZZOTXZRIQDRO-VUWPPUDQSA-N
- ほほえんだ: C(N[C@H](C1=CC=CC=C1)C)(=O)C(C#N)CC
Butanamide, 2-cyano-N-[(1S)-1-phenylethyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-360460-0.05g |
2-cyano-N-[(1S)-1-phenylethyl]butanamide |
1868236-87-6 | 0.05g |
$2026.0 | 2023-05-26 | ||
Enamine | EN300-360460-0.1g |
2-cyano-N-[(1S)-1-phenylethyl]butanamide |
1868236-87-6 | 0.1g |
$2123.0 | 2023-05-26 | ||
Enamine | EN300-360460-0.25g |
2-cyano-N-[(1S)-1-phenylethyl]butanamide |
1868236-87-6 | 0.25g |
$2220.0 | 2023-05-26 | ||
Enamine | EN300-360460-5.0g |
2-cyano-N-[(1S)-1-phenylethyl]butanamide |
1868236-87-6 | 5g |
$6996.0 | 2023-05-26 | ||
Enamine | EN300-360460-0.5g |
2-cyano-N-[(1S)-1-phenylethyl]butanamide |
1868236-87-6 | 0.5g |
$2317.0 | 2023-05-26 | ||
Enamine | EN300-360460-2.5g |
2-cyano-N-[(1S)-1-phenylethyl]butanamide |
1868236-87-6 | 2.5g |
$4728.0 | 2023-05-26 | ||
Enamine | EN300-360460-1.0g |
2-cyano-N-[(1S)-1-phenylethyl]butanamide |
1868236-87-6 | 1g |
$2412.0 | 2023-05-26 | ||
Enamine | EN300-360460-10.0g |
2-cyano-N-[(1S)-1-phenylethyl]butanamide |
1868236-87-6 | 10g |
$10375.0 | 2023-05-26 |
Butanamide, 2-cyano-N-[(1S)-1-phenylethyl]- 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
Butanamide, 2-cyano-N-[(1S)-1-phenylethyl]-に関する追加情報
Butanamide, 2-cyano-N-[(1S)-1-phenylethyl]- (CAS No. 1868236-87-6): A Comprehensive Overview in Modern Chemical Biology
Butanamide, 2-cyano-N-[(1S)-1-phenylethyl]-, identified by its unique Chemical Abstracts Service (CAS) number 1868236-87-6, represents a significant compound in the realm of chemical biology and pharmaceutical research. This compound, characterized by its specific structural motifs, has garnered considerable attention due to its potential applications in drug discovery and molecular interactions. The detailed exploration of this molecule not only highlights its chemical properties but also delves into its emerging roles in contemporary research.
The molecular structure of Butanamide, 2-cyano-N-[(1S)-1-phenylethyl] features a butanamide backbone substituted with a cyano group at the second carbon and an enantiomerically pure (1S)-1-phenylethylamino group at the nitrogen atom. This configuration imparts unique physicochemical properties that make it a valuable candidate for various biochemical assays and therapeutic applications. The presence of the cyano group enhances electrophilicity, while the chiral center at the nitrogen provides a scaffold for selective binding interactions.
In recent years, there has been a surge in research focusing on the development of chiral auxiliaries and ligands for asymmetric synthesis. The enantiopure nature of Butanamide, 2-cyano-N-[(1S)-1-phenylethyl] makes it an attractive building block for constructing complex molecular architectures with high enantioselectivity. Studies have demonstrated its utility in catalytic processes where precise stereocontrol is paramount, such as in transition metal-catalyzed reactions and organocatalytic transformations.
Beyond its synthetic significance, Butanamide, 2-cyano-N-[(1S)-1-phenylethyl] has shown promise in the field of medicinal chemistry. The combination of the cyano and amide functionalities creates a versatile pharmacophore that can interact with biological targets through multiple mechanisms. Preliminary investigations have explored its potential as an intermediate in the synthesis of kinase inhibitors and other small-molecule drugs targeting neurological disorders. The phenylethyl moiety, known for its ability to modulate G-protein coupled receptors (GPCRs), further enhances its therapeutic relevance.
The cyano group in Butanamide, 2-cyano-N-[(1S)-1-phenylethyl] also serves as a handle for further functionalization, enabling the creation of derivatives with tailored biological activities. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or heteroaryl groups at the cyano-bearing carbon, expanding the compound's utility in library synthesis programs. Such modifications have led to novel compounds with enhanced binding affinities and selectivities against specific disease-related targets.
Advances in computational chemistry have further accelerated the exploration of Butanamide, 2-cyano-N-[(1S)-1-phenylethyl]'s potential applications. Molecular docking studies have revealed its binding interactions with various protein targets, providing insights into its mechanism of action. These computational models have been instrumental in guiding experimental efforts to optimize lead structures and improve drug-like properties. Additionally, quantum mechanical calculations have been used to elucidate the electronic structure and reactivity of key functional groups within the molecule.
The role of Butanamide, 2-cyano-N-[(1S)-1-phenylethyl] in biosynthetic pathways has also been a subject of interest. Its structural features resemble natural product scaffolds found in bioactive peptides and alkaloids, suggesting potential roles as a precursor or mimic in metabolic pathways. Research into microbial fermentation processes has identified strains capable of producing analogs with similar structural motifs, underscoring the compound's relevance in natural product chemistry.
In conclusion, Butanamide, 2-cyano-N-[(1S)-1-phenylethyl] (CAS No. 1868236-87-6) stands as a testament to the intersection of synthetic organic chemistry and biological innovation. Its unique structural attributes and functional versatility make it a cornerstone in modern chemical biology research. As ongoing studies continue to uncover new applications and mechanisms, this compound is poised to play an increasingly pivotal role in drug discovery and molecular engineering.
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